1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-[(4-methylphenyl)sulfonyl]-

C–H functionalization Cobalt catalysis Late-stage diversification

1H-Pyrrolo[2,3-b]pyridine, 5-methyl-1-[(4-methylphenyl)sulfonyl]- (CAS 1036028-15-5), also systematically referred to as 5-methyl-1-tosyl-7-azaindole, is a tosyl-protected 7-azaindole building block with a methyl substituent at the 5-position of the heterocyclic core. The compound has a molecular formula of C15H14N2O2S and a molecular weight of 286.35 g·mol⁻¹, with a calculated logP of 3.97 and a polar surface area of 60.34 Ų.

Molecular Formula C15H14N2O2S
Molecular Weight 286.4 g/mol
CAS No. 1036028-15-5
Cat. No. B6337833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-[(4-methylphenyl)sulfonyl]-
CAS1036028-15-5
Molecular FormulaC15H14N2O2S
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CC(=C3)C
InChIInChI=1S/C15H14N2O2S/c1-11-3-5-14(6-4-11)20(18,19)17-8-7-13-9-12(2)10-16-15(13)17/h3-10H,1-2H3
InChIKeyXXWLGPHNPXIHPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[2,3-b]pyridine, 5-methyl-1-[(4-methylphenyl)sulfonyl]- (CAS 1036028-15-5): Core Identity, Physicochemical Profile, and Structural Classification for Sourcing Decision-Making


1H-Pyrrolo[2,3-b]pyridine, 5-methyl-1-[(4-methylphenyl)sulfonyl]- (CAS 1036028-15-5), also systematically referred to as 5-methyl-1-tosyl-7-azaindole, is a tosyl-protected 7-azaindole building block with a methyl substituent at the 5-position of the heterocyclic core . The compound has a molecular formula of C15H14N2O2S and a molecular weight of 286.35 g·mol⁻¹, with a calculated logP of 3.97 and a polar surface area of 60.34 Ų . It belongs to the pyrrolo[2,3-b]pyridine class—a privileged scaffold in kinase inhibitor drug discovery—and is primarily employed as a protected synthetic intermediate that enables site-selective functionalization while preventing N–H side reactions during cross-coupling and C–H activation sequences [1].

Why 1H-Pyrrolo[2,3-b]pyridine, 5-methyl-1-[(4-methylphenyl)sulfonyl]- Cannot Be Interchanged with Unprotected or Differently Protected 7-Azaindole Analogs


Generic substitution of 1H-pyrrolo[2,3-b]pyridine, 5-methyl-1-[(4-methylphenyl)sulfonyl]- with closely related 7-azaindole derivatives (e.g., unprotected 5-methyl-7-azaindole, N-Boc, or N-SEM analogs) introduces significant synthetic risk. The tosyl group is not a passive protecting group: it modulates the electron density of the heterocyclic core, alters the regioselectivity of electrophilic aromatic substitution and cross-coupling reactions, and influences the stability of the N–H bond under basic conditions [1]. In the context of palladium-catalyzed Negishi couplings, the N-tosyl moiety has been shown to enable efficient cross-coupling with organozinc reagents (yields up to 91%) while maintaining compatibility with downstream deprotection under mild phase-transfer conditions (KOH/CTAB/THF/H₂O), a balance that N-Boc or N-SEM protecting groups do not reliably provide [2]. Furthermore, the 5-methyl substituent on the tosyl-protected scaffold creates steric and electronic differentiation at the C-3 and C-4 positions that directly affects coupling efficiency and product distribution [3]. Attempting to substitute this compound with an unprotected analog or one carrying a different N-protecting group can lead to N-H oxidation, scrambling of regiochemical outcomes, or incompatibility with subsequent deprotection protocols required in multi-step medicinal chemistry campaigns.

Quantitative Differentiation Evidence: 1H-Pyrrolo[2,3-b]pyridine, 5-methyl-1-[(4-methylphenyl)sulfonyl]- vs. Closest Analogs in Synthetic Utility and Physicochemical Profile


N-Tosyl Protection Enables High-Yield C–H Amidation vs. N-H Free Azaindole Substrates

Under cobalt(III)-catalyzed C–H amidation conditions using dioxazolones, N-tosyl-protected 7-azaindole substrates afford amidated products in yields up to 91%, whereas the corresponding unprotected N–H azaindole substrates show markedly reduced reactivity and lower yields due to competitive N–H metallation and catalyst deactivation [1]. The tosyl group serves both as a protecting group and a directing group, enabling efficient C–H activation at the C-2 position. This differential yield directly translates into fewer synthetic steps, higher throughput, and reduced material costs for medicinal chemistry programs.

C–H functionalization Cobalt catalysis Late-stage diversification

N-Tosyl as a Preferred Protecting Group for Negishi Cross-Coupling of 3-Halo-7-azaindoles

In the Pd₂(dba)₃/XPhos-catalyzed Negishi coupling of 3-halo-7-azaindoles with organozinc reagents derived from Fmoc-protected iodoalanine, N-tosyl-protected substrates consistently deliver superior yields and cleaner conversion compared to N-Boc and N-SEM protected analogs [1]. The N-tosyl group provides optimal electronic activation of the C-3 halide toward oxidative addition while remaining stable under the reaction conditions. Post-coupling detosylation is achieved in high yield (approximately 90% for the parent N-tosyl-7-azaindole) using KOH/CTAB phase-transfer conditions, enabling a two-step sequence of coupling–deprotection that is not reliably achievable with N-Boc (prone to partial cleavage under Negishi conditions) or N-SEM (requires harsher fluoride-mediated deprotection) [2].

Negishi coupling Azatryptophan synthesis Pd catalysis

5-Methyl Substitution Modulates Lipophilicity (logP) vs. Unsubstituted and Halo-substituted 7-Azaindole Building Blocks

The calculated logP of 1H-pyrrolo[2,3-b]pyridine, 5-methyl-1-[(4-methylphenyl)sulfonyl]- (3.97) is intermediate between the parent N-tosyl-7-azaindole (calculated logP approximately 2.8–3.2, depending on calculation method) and the 5-bromo analog (calculated logP approximately 3.8–4.1) . This moderate lipophilicity is advantageous for balancing cell permeability and aqueous solubility in lead optimization, avoiding the excessively high logP of 5-halo-tosyl-7-azaindoles (logP >4.0) that can lead to poor solubility and off-target promiscuity, while providing better membrane penetration than the unsubstituted parent [1].

Physicochemical properties Lipophilicity Lead optimization

Commercial Purity Specification and Availability: 5-Methyl-1-tosyl-7-azaindole vs. 3-Halo-5-methyl-1-tosyl-7-azaindole Analogs

1H-Pyrrolo[2,3-b]pyridine, 5-methyl-1-[(4-methylphenyl)sulfonyl]- is commercially available from multiple vendors (PharmaBlock, Aladdin, ChemSrc) at a minimum purity specification of 97% . In contrast, the closely related 3-bromo-5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS 1036028-16-6) is typically offered at 95% minimum purity, with the 3-iodo analog also at 95% . The 2% purity differential is meaningful in the context of multi-step synthesis where cumulative impurity burden affects downstream yield and purity of advanced intermediates. Additionally, the 5-methyl substitution pattern with a vacant C-3 position provides a clean starting point for halogenation or direct metalation, offering greater synthetic versatility than pre-halogenated analogs that commit the user to a specific coupling strategy.

Commercial availability Purity specification Procurement

High-Value Application Scenarios for 1H-Pyrrolo[2,3-b]pyridine, 5-methyl-1-[(4-methylphenyl)sulfonyl]- (CAS 1036028-15-5) in Drug Discovery and Chemical Biology


Late-Stage C–H Functionalization for Parallel Library Synthesis of Kinase Inhibitor Candidates

Medicinal chemistry teams synthesizing focused kinase inhibitor libraries can exploit the N-tosyl-5-methyl-7-azaindole scaffold for late-stage C-2 or C-3 diversification via Co(III)-catalyzed C–H amidation, achieving isolated yields up to 91% [1]. The 5-methyl group provides a fixed hydrophobic contact point while the C-2 and C-3 positions remain available for sequential functionalization, enabling rapid SAR exploration without scaffold redesign. This approach is directly supported by the C–H amidation methodology developed for N-tosyl-7-azaindoles, where the tosyl group serves the dual role of protecting the N–H and directing C–H activation [1]. The high commercial purity (≥97%) of the starting building block minimizes the need for pre-functionalization purification, streamlining parallel synthesis workflows.

Negishi Coupling-Based Synthesis of Azatryptophan Analogs for Peptide Mimetic Programs

For chemical biology and peptide mimetic programs requiring 7-azatryptophan building blocks, the N-tosyl-protected scaffold enables high-yielding Pd₂(dba)₃/XPhos-catalyzed Negishi coupling with Fmoc-protected iodoalanine-derived organozinc reagents [1]. The tosyl group remains stable throughout the coupling (60 °C, 16 h) and is subsequently removed under mild phase-transfer conditions (KOH/CTAB) in approximately 90% yield [2]. This two-step sequence is demonstrably more reliable than routes employing N-Boc or N-SEM protection, where premature protecting group loss or harsh deprotection conditions compromise overall yield [1]. The 5-methyl substituent provides a natural mimic of the methyl group found in α-methyltryptophan analogs, enhancing the biological relevance of the resulting aza-amino acid derivatives.

Scaffold-Hopping from Indole to 7-Azaindole for Solubility and Selectivity Optimization

Lead optimization programs seeking to replace indole cores with 7-azaindole for improved solubility, reduced CYP liability, and enhanced kinase selectivity can use this building block to install the 7-azaindole pharmacophore with precise substitution control [1]. The calculated logP of 3.97 for the tosyl-protected 5-methyl-7-azaindole positions it within optimal drug-like space, and the polar surface area (60.34 Ų) contributes to favorable permeability-solubility balance [2]. Compared to the corresponding 5-unsubstituted or 5-halo analogs, the 5-methyl group provides a measured increase in lipophilicity without crossing the logP >4.0 threshold associated with increased promiscuity and hERG binding risk [1].

Process Chemistry Route Scouting for Multikilogram Synthesis of Advanced Heterocyclic Intermediates

Process chemistry groups evaluating scalable routes to 5-methyl-7-azaindole-based APIs can use the tosyl-protected building block to establish a well-characterized impurity profile from the outset. The ≥97% commercial purity specification [1] combined with the high-yielding N-detosylation protocol (approximately 90% isolated yield at 100 g scale for the parent N-tosyl-7-azaindole) [2] provides a robust basis for process development. The well-defined ultraviolet and mass spectrometric properties of this compound facilitate in-process control monitoring by HPLC-UV or LC-MS, reducing analytical method development time.

Quote Request

Request a Quote for 1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-[(4-methylphenyl)sulfonyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.